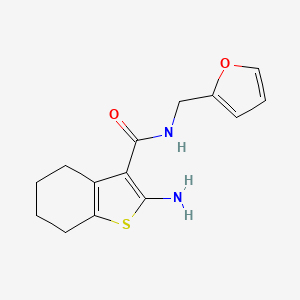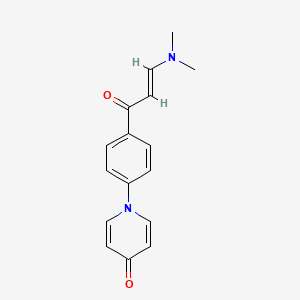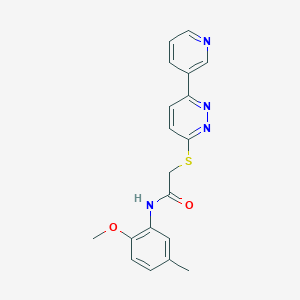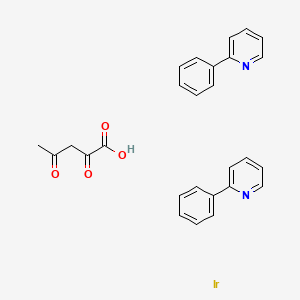
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation within cells. In
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
The study by Patel (2020) investigated furan ring-containing organic ligands and their antimicrobial properties. The ligands were synthesized and characterized, revealing that their metal complexes possess different inhibitory activities against human pathogenic bacteria. This implies potential applications of these ligands in developing antimicrobial agents (Patel, 2020).
Synthesis and Reactivity of Benzothiazole Derivatives
The work of Aleksandrov and El’chaninov (2017) focused on the synthesis of benzothiazole derivatives, including steps like coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to obtain thioamide and 2-(furan-2-yl)benzo[e][1,3]benzothiazole. These compounds were further subjected to various electrophilic substitution reactions, indicating their potential in chemical synthesis and material science applications (Aleksandrov & El’chaninov, 2017).
Synthesis of Isoxazole Carboxamides and Derivatives
Martins et al. (2002) reported the one-pot synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, starting from 3-methyl isoxazole-5-carboxylic acid. The study contributes to the field of synthetic organic chemistry and may have implications in pharmaceuticals and material science (Martins et al., 2002).
Synthesis and Properties of Thiazoloquinoline Derivatives
El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide and conducted its transformation to 2-(furan-2-yl)thiazolo[5,4-f]quinoline. The compound underwent electrophilic substitution reactions, indicating its potential in the development of novel materials or pharmaceutical compounds (El’chaninov & Aleksandrov, 2017).
Synthesis and Evaluation of Urotensin-II Receptor Antagonists
Lim et al. (2019) synthesized and evaluated a series of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. They conducted a systematic SAR investigation, identifying a highly potent UT antagonist. This research holds significance in the development of new therapeutic agents for diseases associated with the urotensin-II receptor (Lim et al., 2019).
Synthesis of Novel Derivatives and Evaluation of Their Activities
Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran and investigated their antidepressant and antianxiety activities. The synthesis pathway and biological evaluation indicate the potential of these compounds in developing new therapeutic agents for mental health disorders (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-14(9-18-23-11)15(20)17-8-12-2-5-19(6-3-12)16(21)13-4-7-22-10-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFXAMOJIMZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)




